5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a pyrazole ring fused with a triazole ring. This compound is of interest due to its potential biological and pharmacological activities, which include antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring. The reaction conditions often include the use of catalysts such as vitamin B1, which facilitates the cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, leading to disruptions in neurotransmission. It can also generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
What sets 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione apart is its unique combination of a pyrazole and triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and generate ROS makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C19H16ClN5O2S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-13-7-8-17(27-2)16(9-13)25-18(23-24-19(25)28)15-10-14(21-22-15)11-3-5-12(20)6-4-11/h3-10H,1-2H3,(H,21,22)(H,24,28) |
InChI Key |
AYPJTQXTJYHIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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